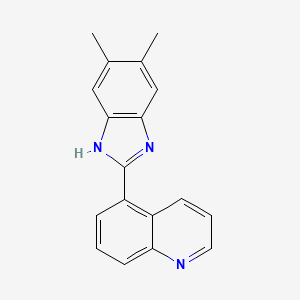

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline

説明

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline is a heterocyclic compound that features a quinoline core fused with a benzimidazole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with a quinoline derivative under specific reaction conditions. One common method includes:

Starting Materials: 5,6-dimethyl-1H-benzimidazole and a quinoline derivative.

Reaction Conditions: The reaction is often carried out in the presence of a strong acid or base to facilitate the condensation process. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.

Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反応の分析

Types of Reactions

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated quinoline derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

科学的研究の応用

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

作用機序

The mechanism of action of 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties.

類似化合物との比較

Similar Compounds

5,6-dimethyl-1H-benzimidazole: A precursor in the synthesis of 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline.

Quinoline: The core structure that is modified to produce the target compound.

Benzimidazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

生物活性

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline is a heterocyclic compound notable for its unique structure, which combines a quinoline core with a substituted benzodiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antifungal properties.

Chemical Structure and Properties

The chemical formula of this compound is , and it has a CAS number of 1354949-91-9. The compound's structure enables it to interact with various biological macromolecules, making it a subject of extensive research.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Its mechanism of action involves:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication processes and leading to apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation pathways, further contributing to its anticancer effects .

Case Studies

- In vitro Studies : Various studies have shown that this compound inhibits the growth of several cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells at concentrations as low as 10 µM.

- Mechanistic Insights : Molecular docking studies have revealed that the compound binds with high affinity to targets involved in cancer progression, indicating its potential as a lead compound for drug development .

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown promising results against various fungal strains, including Candida albicans.

Comparative Analysis

A comparative analysis of binding affinities between this compound and standard antifungal agents like fluconazole revealed that:

| Compound | Binding Affinity (kcal/mol) | Activity Against C. albicans |

|---|---|---|

| This compound | -8.0 | High |

| Fluconazole | -7.5 | Moderate |

This table illustrates that this compound has superior binding affinity compared to fluconazole, suggesting its potential as an effective antifungal agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with quinoline derivatives under acidic conditions. Various synthetic routes have been explored to enhance yield and purity .

Related Compounds

Several compounds share structural similarities with this compound and exhibit notable biological activities:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Methyl-2-p-tolyl-1H-benzoimidazole | 0.95 | Distinct antitumor activity |

| 2-(Pyridin-4-yl)-1H-benzo[d]imidazole | 0.89 | Known for antibacterial properties |

| 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole | 0.98 | Enhanced activity against cancer cells |

| 2-(Pyridin-4-yl)-1H-benzo[d]imidazole | 0.89 | Potential use in neuropharmacology |

These compounds highlight the diversity within this chemical class and underscore the unique features of this compound.

特性

IUPAC Name |

5-(5,6-dimethyl-1H-benzimidazol-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c1-11-9-16-17(10-12(11)2)21-18(20-16)14-5-3-7-15-13(14)6-4-8-19-15/h3-10H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXORHJVRXLWQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235451 | |

| Record name | Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-91-9 | |

| Record name | Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。